molecular formula C18H20N2O4 B2914627 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054388-48-5

2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B2914627
CAS No.: 1054388-48-5
M. Wt: 328.368
InChI Key: KDCYGKWOJSJHQN-UHFFFAOYSA-N
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Description

2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a chemical compound with the molecular formula C18H20N2O4 . This structurally complex molecule features a phenoxyacetic acid backbone linked to a (Z)-configured enyl chain bearing cyano and cyclohexylamino carboxamide groups. This specific stereochemistry and functional group arrangement suggest potential for interesting biochemical interactions and properties, making it a valuable intermediate for advanced chemical synthesis and pharmaceutical research. Researchers can utilize this compound as a key building block in medicinal chemistry projects, particularly in the development of novel small molecule inhibitors or probes. It is supplied for laboratory research purposes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c19-11-14(18(23)20-15-7-2-1-3-8-15)10-13-6-4-5-9-16(13)24-12-17(21)22/h4-6,9-10,15H,1-3,7-8,12H2,(H,20,23)(H,21,22)/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCYGKWOJSJHQN-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4C_{18}H_{20}N_2O_4, with a molecular weight of approximately 336.36 g/mol. The compound features a phenoxy acetic acid backbone with a cyano and cyclohexylamino substituent, which may contribute to its biological activity.

The mechanism of action of this compound is thought to involve modulation of various biochemical pathways, particularly those related to cell signaling and metabolism. Key areas of interest include:

  • Inhibition of Enzymatic Activity : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Antioxidant Activity : Preliminary research suggests potential antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies showed significant inhibition of cell proliferation in breast and colon cancer cells, with IC50 values indicating potency at micromolar concentrations.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HT-29 (Colon)10.0Cell cycle arrest at G1 phase

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in diseases characterized by inflammation.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that the compound inhibited tumor growth in xenograft models, supporting its potential as an anticancer agent .
  • Inflammation Model : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in decreased edema and inflammatory markers, highlighting its therapeutic potential for treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, emphasizing functional groups, physicochemical properties, and biological relevance.

2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic Acid

  • Structural Similarities: Shares the phenoxyacetic acid core and (Z)-cyanoacrylamide motif.
  • Key Differences: Replaces the cyclohexylamino group with a pyrazolylamino substituent (1,5-dimethyl-3-oxo-2-phenylpyrazole).
  • The methyl and phenyl groups on the pyrazole could increase metabolic stability compared to the cyclohexyl group .

Benzamacril (2-Cyano-3-(methyl(phenylmethyl)amino)-2-propenoic Acid)

  • Structural Similarities: Contains a cyanoacrylic acid backbone.
  • Key Differences: Substituted with a benzyl-methylamino group instead of cyclohexylamino.
  • Benzamacril is used as a fungicide, suggesting the target compound’s cyclohexyl group might reduce phytotoxicity while retaining antifungal properties .

2-[2-[(Z)-(1-Methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid

  • Structural Similarities: Phenoxyacetic acid core with a conjugated enyl system.
  • Key Differences: Replaces the cyano-carboxamide group with a trioxo-diazinan-ylidene moiety.
  • Implications : The trioxo-diazinan group introduces strong electron-withdrawing effects, likely increasing acidity (lower pKa) and altering redox properties. This could enhance reactivity in nucleophilic environments .

2-(2-(3-Chlorophenoxy)phenyl)acetic Acid Derivatives

  • Structural Similarities: Phenoxyacetic acid backbone.
  • Key Differences: Lacks the cyanoacrylamide enyl system; includes a chloro-substituted phenoxy group.

Data Table: Comparative Overview

Compound Name Core Structure Key Functional Groups Potential Applications References
2-[2-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic Acid Phenoxyacetic acid Cyano, cyclohexylamino, carboxamide Enzyme inhibition, agrochemicals
2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic Acid Phenoxyacetic acid Cyano, pyrazolylamino Anticancer agents
Benzamacril Cyanoacrylic acid Benzyl-methylamino Fungicides
2-[2-[(Z)-(1-Methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid Phenoxyacetic acid Trioxo-diazinan-ylidene Reactive intermediates
2-(2-(3-Chlorophenoxy)phenyl)acetic Acid Derivatives Phenoxyacetic acid Chlorophenoxy Pharmaceutical intermediates

Research Findings and Implications

  • Metabolic Stability : The cyclohexyl group in the target compound may confer greater metabolic resistance compared to benzamacril’s benzyl group, as saturated aliphatic chains are less prone to oxidative degradation .
  • Stereochemical Influence : The (Z)-configuration of the propenyl group is critical for maintaining planar geometry, a feature shared with trioxo-diazinan derivatives, which may optimize interactions with biological targets .

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